molecular formula C12H20Br2N4S2 B1663030 1,3-PBIT dihydrobromide

1,3-PBIT dihydrobromide

Numéro de catalogue: B1663030
Poids moléculaire: 444.3 g/mol
Clé InChI: WCXGFTJSDASEPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le dihydrobromure de 1,3-phénylène-bis(1,2-éthanediyl)bis-isothiourée est un puissant inhibiteur de la synthase d'oxyde nitrique inductible (iNOS). Il est connu pour sa haute sélectivité et son efficacité dans l'inhibition de l'iNOS par rapport à la synthase d'oxyde nitrique endothéliale (eNOS) et à la synthase d'oxyde nitrique neuronale (nNOS). Le composé a une formule moléculaire de C12H18N4S2 • 2HBr et un poids moléculaire de 444.2 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du dihydrobromure de 1,3-phénylène-bis(1,2-éthanediyl)bis-isothiourée implique la réaction de la 1,3-phénylènediamine avec l'isothiocyanate d'éthylène dans des conditions contrôlées. La réaction se déroule généralement dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, avec l'ajout d'une base comme la triéthylamine pour faciliter la réaction. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .

Méthodes de Production Industrielle

Dans un contexte industriel, la production de dihydrobromure de 1,3-phénylène-bis(1,2-éthanediyl)bis-isothiourée suit une voie de synthèse similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes de purification automatisés. Le produit final est généralement obtenu sous forme de solide cristallin et stocké à basse température pour maintenir la stabilité .

Analyse Des Réactions Chimiques

Inhibition of Nitric Oxide Synthase (NOS) Isoforms

1,3-PBIT dihydrobromide selectively inhibits iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms:

EnzymeKi ValueSelectivity (vs. iNOS)Reference
iNOS47 nM
eNOS9 μM190-fold
nNOS0.25 μM5.3-fold
  • Mechanism : Competitive inhibition via binding to the substrate pocket of iNOS, disrupting L-arginine conversion to NO .

  • Cellular Activity : In DLD-1 cells, 1,3-PBIT inhibits iNOS with an IC₅₀ of 150 μM, limited by poor membrane permeability .

In Vivo Pharmacological Reactions

In endotoxemic rats, this compound (10 mg/kg, intraperitoneal) demonstrates the following effects :

ParameterEffect of 1,3-PBITSignificance (vs. Endotoxin Alone)
MAPRestored to 129±7 mmHgPrevents endotoxin-induced hypotension (P<0.05)
Serum NitriteReduced by 62%Suppresses systemic NO overproduction (P<0.05)
Renal NitriteReduced by 58%Attenuates renal oxidative stress (P<0.05)
  • Renal Protection : Blunts endotoxin-induced lipid peroxidation (malondialdehyde levels reduced by 45%) and preserves antioxidant capacity .

Stability and Handling

  • Solubility : ≤100 mg/mL in water .

  • Storage : Stable at -20°C for 1 month or -80°C for 6 months in anhydrous form .

  • Decomposition : No specific data reported, but exposure to strong oxidants or extreme pH should be avoided .

This compound’s utility in research stems from its specificity for iNOS and reproducible activity in both enzymatic and animal models. Its synthesis and biochemical profiles are well-documented, though further studies on its metabolic pathways and degradation products are warranted.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1,3-PBIT (1,3-bis(2-hydroxyethyl)-2-methyl-4-phenyl-1H-imidazolium dihydrobromide) operates primarily as an iNOS inhibitor. Its inhibitory potency is characterized by a Ki value of 47 nM for iNOS, while it exhibits significantly higher Ki values for endothelial (eNOS) and neuronal nitric oxide synthase (nNOS), at 9 μM and 0.25 μM respectively . This specificity makes it a valuable tool for studying nitric oxide pathways in various biological systems.

Neuroprotection

One of the significant applications of 1,3-PBIT dihydrobromide is in neuroprotection. Research indicates that it can mitigate oxidative stress-induced neuronal damage. A study demonstrated that treatment with 1,3-PBIT reduced lipid peroxidation levels in rat brain tissues exposed to sodium nitroprusside, suggesting its role in protecting neurons from nitric oxide-mediated toxicity .

Study Model Outcome
Lipid Peroxidation StudyAdult Rat BrainDecreased TBARS levels with 1,3-PBIT treatment

Inflammatory Response Modulation

1,3-PBIT also shows promise in modulating inflammatory responses. By inhibiting iNOS, it reduces the production of nitric oxide during inflammatory processes. This application is particularly relevant in conditions such as sepsis or chronic inflammatory diseases where excessive nitric oxide contributes to tissue damage .

Toxicological Studies

The compound has been evaluated for its protective effects against various toxic agents. For instance, studies have shown that 1,3-PBIT can prevent the decrease in products of lipid peroxidation caused by endotoxins, indicating its potential as a therapeutic agent against systemic inflammation .

Toxic Agent Effect Mechanism
EndotoxinPrevents decrease in lipid peroxidation productsiNOS inhibition

Case Study: Neuroprotective Effects in Rats

In a controlled experiment involving adult rats subjected to oxidative stress through sodium nitroprusside administration, treatment with 1,3-PBIT resulted in significantly lower levels of neurotoxic markers compared to untreated controls. This study highlights the compound's potential for therapeutic use in neurodegenerative diseases.

Research Findings on Inflammation

A series of experiments assessing the impact of 1,3-PBIT on inflammatory markers demonstrated a reduction in cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests that 1,3-PBIT may serve as an effective anti-inflammatory agent by targeting the iNOS pathway.

Mécanisme D'action

1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide exerts its effects by selectively inhibiting inducible nitric oxide synthase. The compound binds to the active site of iNOS, preventing the conversion of L-arginine to nitric oxide. This inhibition reduces the production of nitric oxide, which is involved in various physiological and pathological processes .

Comparaison Avec Des Composés Similaires

Activité Biologique

1,3-PBIT dihydrobromide (S,S’-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea) is a synthetic compound recognized primarily for its potent inhibitory effects on inducible nitric oxide synthase (iNOS). This compound exhibits significant selectivity towards iNOS compared to other isoforms of nitric oxide synthase (NOS), making it a valuable tool in pharmacological research and potential therapeutic applications.

  • Chemical Formula : C₁₂H₂₀Br₂N₄S₂
  • Molecular Weight : 394.25 g/mol
  • CAS Number : 2514-30-9

This compound selectively inhibits iNOS, which is crucial in the regulation of nitric oxide (NO) production. NO is involved in various physiological processes, including:

  • Blood pressure regulation
  • Platelet aggregation
  • Immune response

The compound has been shown to inhibit purified human iNOS with a Ki value of approximately 47 nM, indicating a high affinity for this enzyme. In contrast, the Ki values for endothelial NOS (eNOS) and neuronal NOS (nNOS) are significantly higher at 9 µM and 0.25 µM respectively, demonstrating a 190-fold selectivity for iNOS over eNOS .

Inhibition Studies

1,3-PBIT has been extensively studied for its inhibitory effects on NOS isoforms:

IsoformKi Value (nM)
iNOS47
eNOS9000
nNOS250

These values indicate that 1,3-PBIT is a highly selective inhibitor of iNOS, potentially useful in conditions characterized by excessive NO production.

Case Studies and Experimental Evidence

  • Endotoxin-Induced Hypotension :
    • In studies involving conscious male Sprague-Dawley rats, administration of 1,3-PBIT (10 mg/kg) post-endotoxin injection effectively inhibited the decrease in mean arterial pressure (MAP) associated with endotoxemia. This effect was attributed to the reduction of NO production and restoration of renal CYP 4A activity .
  • Cell Culture Studies :
    • In DLD-1 cells, 1,3-PBIT exhibited an IC50 value of approximately 150 µM against human iNOS. However, its poor membrane permeability may limit its effectiveness in cellular environments .
  • Impact on Renal Function :
    • The compound has been shown to restore renal CYP 4A protein levels and activity in endotoxemic models, suggesting its role in mitigating renal dysfunction associated with increased NO levels during inflammatory responses .

Potential Therapeutic Applications

Given its selective inhibition of iNOS, this compound has potential therapeutic implications in various conditions where excessive NO production is detrimental:

  • Cardiovascular Diseases : By modulating NO levels, it may help manage conditions like septic shock or hypertension.
  • Neurodegenerative Disorders : Its role in reducing neuroinflammation through NO modulation could be beneficial in diseases such as Alzheimer's or Parkinson's.

Propriétés

IUPAC Name

2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXGFTJSDASEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-PBIT dihydrobromide
Reactant of Route 2
1,3-PBIT dihydrobromide
Reactant of Route 3
Reactant of Route 3
1,3-PBIT dihydrobromide
Reactant of Route 4
1,3-PBIT dihydrobromide
Reactant of Route 5
1,3-PBIT dihydrobromide
Reactant of Route 6
1,3-PBIT dihydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.